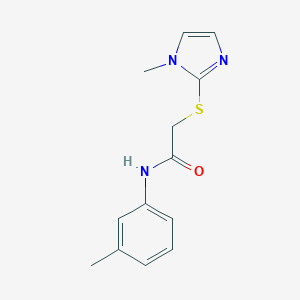
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and is a potent antagonist of glutamate receptors. In
作用机制
DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype of glutamate receptors. Glutamate receptors are ionotropic receptors that are activated by the binding of glutamate. Activation of glutamate receptors leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. DMQX blocks the binding of glutamate to AMPA receptors, which prevents the influx of calcium ions into the cell and inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
DMQX has a variety of biochemical and physiological effects. As a potent antagonist of glutamate receptors, DMQX can block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. This suggests that DMQX may have potential therapeutic applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of DMQX is its potency as an antagonist of glutamate receptors. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. However, there are also limitations to the use of DMQX in lab experiments. One limitation is the potential for off-target effects, as DMQX may interact with other receptors in addition to glutamate receptors. Additionally, DMQX may have different effects in different experimental models, which can make it difficult to interpret results.
未来方向
There are several potential future directions for research on DMQX. One area of research is the development of more selective antagonists of glutamate receptors. This could help to minimize off-target effects and improve the specificity of experiments. Another area of research is the development of DMQX derivatives with improved pharmacokinetic properties. This could help to improve the therapeutic potential of DMQX for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX in different experimental models.
合成方法
DMQX is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis process involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chloro-4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 2,7-dimethyl-4,6-dioxoheptanoic acid to form the corresponding ester. The final step in the synthesis process involves the reaction of the ester with 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one to form DMQX.
科学研究应用
DMQX has been extensively studied for its potential applications in scientific research. One of the primary applications of DMQX is as a tool for studying the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in a wide range of physiological processes, including learning and memory. DMQX is a potent antagonist of glutamate receptors and can be used to block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes.
属性
产品名称 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
分子式 |
C33H33ClN2O4 |
分子量 |
557.1 g/mol |
IUPAC 名称 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H33ClN2O4/c1-19-11-12-21(15-24(19)34)36-25-17-33(2,3)18-26(37)29(25)28(23-16-22(39-4)13-14-27(23)40-5)30(32(36)35)31(38)20-9-7-6-8-10-20/h6-16,28H,17-18,35H2,1-5H3 |
InChI 键 |
IDROGJXXBUIACS-UHFFFAOYSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![6-(4-methoxyphenyl)-2-(10H-phenothiazin-10-ylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B304255.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)